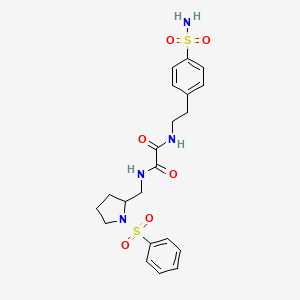

2-((4-Chlorophenyl)amino)-3-morpholinonaphthalene-1,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

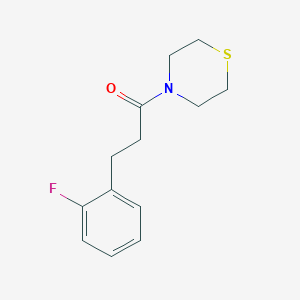

The molecular structure of this compound would be determined by the arrangement of these groups around the naphthalene ring. The exact structure would depend on the positions of the morpholine and 4-chlorophenyl groups on the naphthalene ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amino, dione, and chlorophenyl groups, as well as the naphthalene and morpholine rings. For example, the amino group might participate in acid-base reactions, while the dione group could be involved in redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar amino and dione groups might increase its solubility in polar solvents .Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and crystal structure studies of related N-phenylphthalimide derivatives, including 2-(3,4-dichlorophenyl)isoindoline-1,3-dione, 2-(2,4-dichlorophenyl)isoindoline-1,3-dione, and 2-(2,4,5-trichlorophenyl)isoindoline-1,3-dione, were conducted to explore their potential as cytotoxic DNA intercalating agents, anti-cancer agents, acute inflammatory response inhibitors, HIV-1 reverse transcriptase inhibitors, and OLED components. These compounds show significant structural features, such as planarity of the phthalimide moieties and consistent twist of the chloro-substituted phenyl ring from the phthalimide plane, highlighting their potential in various applications (Rauf et al., 2013).

Diels-Alder Cycloadditions

Diels-Alder cycloadditions of tricyclic dienes to 4-methyl- and 4-phenyl-1,2,4-triazoline-3,5-dione (MTAD and PTAD, respectively), and N-methylmaleimide (NMM) were studied, with structures of several resulting cycloadducts determined by X-ray crystallographic methods. This research adds to the understanding of the reactivity of naphthalene derivatives in synthetic chemistry, presenting opportunities for the creation of novel compounds (Marchand et al., 1997).

Bulk Heterojunction Solar Cells

In the field of renewable energy, the optimization of the active layer nanomorphology in bulk heterojunction solar cells was investigated using co-additives in solutions. This approach fine-tunes the donor and acceptor domains, achieving a power conversion efficiency of 7.1% and a fill factor up to 70% for solar cells, indicating the potential for enhancing solar cell performance through molecular engineering (Aïch et al., 2012).

Laser Tissue Welding

The catalysis in the transamination of related compounds and its implications in laser tissue welding were explored, showing the potential of aminonaphthalimide dyes in medical applications. This research provides insights into the reaction mechanisms and the possibility of developing new techniques for tissue repair (Anderson et al., 2017).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-(4-chloroanilino)-3-morpholin-4-ylnaphthalene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O3/c21-13-5-7-14(8-6-13)22-17-18(23-9-11-26-12-10-23)20(25)16-4-2-1-3-15(16)19(17)24/h1-8,22H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWKDJUKFVXPDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide](/img/structure/B2882684.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2882690.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chlorophenyl)-N-methylacetamide](/img/structure/B2882694.png)

![2-chloro-6-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2882695.png)

![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2882699.png)

![7-(tert-butyl)-3-(3-chlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2882700.png)